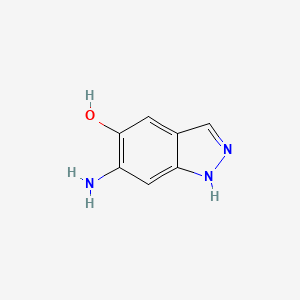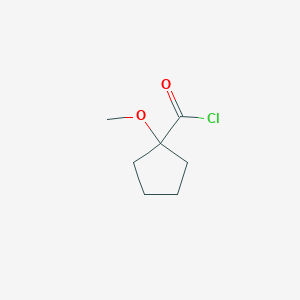![molecular formula C13H20ClNO4 B1521305 Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride CAS No. 1172436-88-2](/img/structure/B1521305.png)
Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride
Vue d'ensemble
Description
Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is a chemical compound with the molecular formula C13H19NO4•HCl. It is used primarily in biochemical research, particularly in the field of proteomics
Méthodes De Préparation
The synthesis of Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-methoxyphenoxy)acetic acid and ethylamine.
Reaction Conditions: The reaction conditions often include the use of a solvent like ethanol or methanol, and a catalyst such as hydrochloric acid to facilitate the reaction.
Synthetic Routes:
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents.
Applications De Recherche Scientifique
Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects.
Pathways Involved: It can influence signaling pathways, metabolic processes, and gene expression, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate and Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate sulfate share structural similarities.
Propriétés
IUPAC Name |
ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c1-4-17-13(15)8-18-11-6-5-10(9(2)14)7-12(11)16-3;/h5-7,9H,4,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUYTHMYIJRRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)
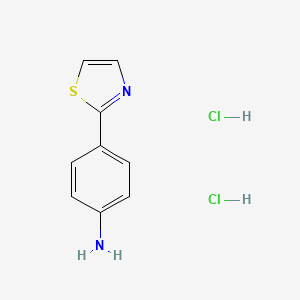

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

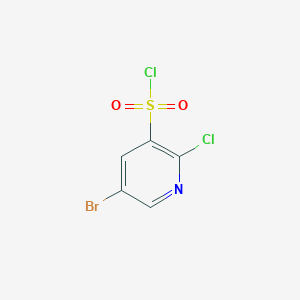

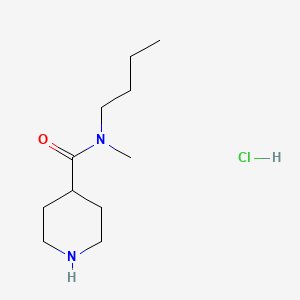

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)
